molecular formula C16H12N2S2 B11122176 2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole

2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole

Cat. No.: B11122176
M. Wt: 296.4 g/mol
InChI Key: MBNZCZCXFXXUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with thiophene-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, enhancing binding affinity to target molecules. In organic electronics, the compound’s extended π-conjugation facilitates charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the thiophene substitutions.

    Thiophene: A simpler heterocyclic compound with a single five-membered ring containing sulfur.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): A more complex thiophene derivative with extended π-conjugation.

Uniqueness

2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole is unique due to the presence of both benzimidazole and thiophene moieties, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications, particularly in fields requiring specific electronic characteristics and molecular interactions.

Properties

Molecular Formula

C16H12N2S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-thiophen-3-yl-1-(thiophen-3-ylmethyl)benzimidazole

InChI

InChI=1S/C16H12N2S2/c1-2-4-15-14(3-1)17-16(13-6-8-20-11-13)18(15)9-12-5-7-19-10-12/h1-8,10-11H,9H2

InChI Key

MBNZCZCXFXXUDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CSC=C3)C4=CSC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.